4-(Pyren-1-yl)butanehydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyren-1-ylbutanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6,21H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPPDVMSOKMZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204064 | |
| Record name | Pyrenebutyrylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55486-13-0 | |
| Record name | Pyrenebutyrylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055486130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrenebutyrylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55486-13-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Pyrene Core As a Foundation for Advanced Functional Molecules
The pyrene (B120774) moiety, a polycyclic aromatic hydrocarbon (PAH), serves as a fundamental component in the design of advanced functional materials. mdpi.comchemrxiv.org Its rigid, planar structure and extensive π-conjugated system are responsible for its characteristic photophysical properties, including a high fluorescence quantum yield and the unique ability to form excimers. researchgate.net An excimer is an excited-state dimer that forms when a pyrene molecule in an excited state interacts with a ground-state pyrene molecule, resulting in a new, red-shifted emission band. researchgate.netlumiprobe.com This phenomenon is highly sensitive to the distance and orientation between the pyrene units, making it a powerful tool for probing molecular proximity and conformational changes.
The electronic properties of the pyrene core can be finely tuned by introducing various functional groups at different positions on its aromatic scaffold. mdpi.combeilstein-journals.org This functionalization can alter its molecular orbital energies, absorption and emission spectra, and redox potentials. chemrxiv.orgbeilstein-journals.org Researchers have leveraged these tunable properties to develop pyrene-based materials for a wide range of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), solar cells, and fluorescent sensors. mdpi.commdpi.com The ability of pyrene to participate in π-stacking interactions further contributes to its utility in the construction of self-assembling systems and supramolecular structures. mdpi.com
The Hydrazide Moiety: a Versatile Functional Group in Organic Synthesis and Ligand Design
The hydrazide functional group (-CONHNH2) is an exceptionally important and versatile component in organic chemistry. mdpi.comhygeiajournal.com It serves as a key substrate in a multitude of chemical reactions, enabling the synthesis of a wide array of organic compounds, particularly heterocyclic systems and hydrazone derivatives. mdpi.comnih.gov The condensation reaction between a hydrazide and an aldehyde or ketone is a straightforward and efficient method to form hydrazones, which themselves are a class of compounds with significant biological and chemical relevance. hygeiajournal.comnih.govtandfonline.com
In the realm of coordination chemistry, the hydrazide moiety and its derivatives are excellent ligands for metal ions. nih.govmdpi.com The presence of multiple nitrogen and oxygen donor atoms allows them to form stable complexes with a variety of transition metals. This chelating ability is fundamental to their application in areas such as catalysis, materials science, and the development of molecular sensors. mdpi.com The structural and electronic properties of these metal complexes can be systematically modified by altering the substituents on the hydrazide or the coordinating aldehyde/ketone precursor.
Positioning of 4 Pyren 1 Yl Butanehydrazide Within Pyrene Hydrazide Conjugate Research
4-(Pyren-1-yl)butanehydrazide occupies a strategic position in the research landscape of pyrene-hydrazide conjugates. This molecule effectively marries the fluorescent signaling capability of the pyrene (B120774) core with the reactive and coordinating properties of the hydrazide group, separated by a flexible butane (B89635) linker. This linker provides sufficient conformational freedom for the pyrene unit to interact with its environment or other pyrene moieties, which is crucial for excimer-based sensing mechanisms.
The synthesis of this compound (also referred to as 1-pyrenebutyric acid hydrazide) is typically achieved through a two-step process starting from 1-pyrenebutyric acid. oup.com The acid is first converted to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the final hydrazide product. oup.commdpi.com
Once synthesized, this compound serves as a versatile platform for creating more complex functional systems. A common strategy involves the condensation of the hydrazide with various aldehydes to form Schiff base derivatives. conicet.gov.arresearchgate.net This approach has been used to develop chemosensors where the binding of a specific analyte to the Schiff base ligand induces a change in the fluorescence properties of the pyrene unit, enabling detection. researchgate.net For example, a Schiff base synthesized from this compound and 2-hydroxy-naphthaldehyde has been shown to act as a fluorescent sensor for aluminum and fluoride (B91410) ions. researchgate.net
Academic Significance and Research Trajectories of 4 Pyren 1 Yl Butanehydrazide
The academic significance of 4-(Pyren-1-yl)butanehydrazide stems from its successful application in diverse research areas, from bio-labeling to materials science. Its utility as a fluorescent probe is one of its most explored avenues.
Fluorescent Labeling and Sensing: Historically, pyrene (B120774) hydrazides were developed as fluorescent reagents for coupling to the oxidized 3'-terminus of RNA, allowing for fluorescence studies of nucleic acids. oup.com More recently, research has focused on creating sophisticated chemosensors. By condensing it with specific aldehydes, researchers have designed probes that can detect metal ions and anions through mechanisms like chelation-enhanced fluorescence (CHEF) and excimer formation. researchgate.net
Supramolecular Chemistry and Self-Assembly: A significant research trajectory involves the use of this compound to construct amphiphilic molecules. For instance, its condensation with 3,4-dihydroxybenzaldehyde (B13553) creates an amphiphile with a hydrophobic pyrene head and a hydrophilic catechol tail. conicet.gov.aruab.catresearchgate.net These molecules can self-assemble in different solvents to form various nanostructures, such as vesicles, hollow nanocapsules, and fibril-like aggregates. conicet.gov.arresearchgate.net The pyrene fluorescence (both monomer and excimer emission) acts as a built-in reporter to monitor the aggregation process and critical micelle concentration. uab.catresearchgate.net
Materials Science: In materials science, this compound has been used for the covalent functionalization of carbon nanomaterials. In one study, it was reacted with oxidized carbon nano-onions (CNOs) to create pyr-CNOs. mdpi.com This functionalization was found to significantly enhance the specific capacitance of the CNOs, demonstrating the potential of this molecule in developing advanced materials for energy storage devices like supercapacitors. mdpi.comrsc.org The pyrene group's ability to engage in π-π stacking is also a key feature in the design of functionalized surfaces. researchgate.net
The table below summarizes some of the key research findings involving this compound and its derivatives.
| Derivative/System | Research Area | Key Finding | Reference(s) |
| (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-4-(pyren-1-yl)butanehydrazide | Chemosensor | Sequential fluorescent detection of Al³⁺ (via excimer formation) and F⁻ ions. | researchgate.net |
| N-(3,4-dihydroxybenzylidene)-4-(pyren-1-yl)butanehydrazide | Supramolecular Chemistry | Forms fluorescent hollow nanocapsules/vesicles in organic solvents and fibril-like aggregates in water through self-assembly. | conicet.gov.aruab.catresearchgate.net |
| Carbon Nano-Onions functionalized with this compound (pyr-CNOs) | Materials for Energy Storage | Covalent functionalization increased the specific capacitance by ~138% compared to pristine CNOs. | mdpi.com |
| This compound adduct of RNA | Bio-labeling | Covalently links to the oxidized 3'-terminus of RNA, serving as a fluorescent label. | oup.com |
Scope and Objectives of Scholarly Inquiry into the Chemical Compound
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, more readily available precursors. The structure of this compound suggests two primary disconnections.
The most intuitive disconnection is at the amide bond of the hydrazide functional group. This bond can be retrosynthetically cleaved to yield 4-(pyren-1-yl)butanoic acid and hydrazine (B178648). This transformation is synthetically feasible through the condensation of a carboxylic acid (or its activated derivative, such as an acyl chloride or ester) with hydrazine.
A second disconnection can be made at the bond connecting the pyrene (B120774) ring to the n-butyl chain. This leads to a pyrene nucleophile or electrophile and a four-carbon chain synthon. For instance, this could involve the reaction of a pyrenyl anion with a suitable four-carbon electrophile bearing a protected hydrazide or a precursor functional group. However, the first approach is generally more direct. The key intermediate, 4-(pyren-1-yl)butanoic acid, is commercially available, making the first retrosynthetic pathway highly efficient. matrix-fine-chemicals.com
Established Synthetic Routes for Pyrene-Hydrazide Derivatives
The synthesis of pyrene-hydrazide derivatives leverages well-established organic reactions, primarily focusing on the formation of the hydrazide and subsequent derivatization.
Condensation Reactions in Pyrene-Hydrazone Formation
Hydrazones are valuable derivatives formed from the reaction of hydrazides with aldehydes or ketones. Pyrene-hydrazides can be readily converted into pyrene-hydrazones through condensation reactions. This reaction is typically performed under acidic conditions, where a catalytic amount of acid accelerates the formation of the C=N bond. nih.gov For example, reacting this compound with a specific aldehyde or ketone would yield the corresponding N-(4-(pyren-1-yl)butanoyl)hydrazone. This method is a simple, high-yield approach to further functionalize the pyrene-hydrazide core, allowing for the attachment of a wide variety of molecular fragments.
Multi-Step Synthesis Approaches for Structural Elaboration
More complex pyrene-hydrazide derivatives can be constructed through multi-step synthetic sequences. These approaches offer the flexibility to introduce various functional groups and build intricate molecular architectures. A common strategy involves the initial functionalization of the pyrene core, followed by the elaboration of the side chain.
For instance, a synthetic route could begin with a Friedel-Crafts acylation of pyrene to introduce a keto group, which can then be subjected to a Wittig reaction or other olefination methods to install the carbon backbone. Subsequent reduction and functional group transformations would lead to the desired carboxylic acid precursor, which is then reacted with hydrazine. researchgate.net Alternatively, cross-coupling reactions can be employed to attach a pre-functionalized side chain to a halogenated pyrene derivative. These multi-step approaches are crucial for creating structurally diverse libraries of pyrene-based compounds for various applications. beilstein-archives.org
Advanced Functionalization Techniques for the Pyrene Moiety
Directly modifying the pyrene core of a molecule like this compound offers a powerful way to tune its electronic and photophysical properties. Modern synthetic methods, particularly those involving C–H functionalization and transition metal catalysis, provide precise tools for this purpose.
Site-Selective C–H Functionalization of Pyrene Derivatives
The pyrene scaffold contains multiple C–H bonds, and achieving site-selectivity in their functionalization is a significant challenge. Traditional electrophilic aromatic substitution reactions on pyrene typically occur at the C1, C3, C6, and C8 positions due to their higher electron density. rsc.org However, recent advances have enabled the functionalization of other, less accessible positions. rsc.org
Directing groups can be used to steer a metal catalyst to a specific C–H bond, enabling site-selective activation and functionalization. rsc.org For example, an amide group already present on a pyrene derivative can direct a palladium catalyst to an ortho C–H bond for arylation. Furthermore, methods like iridium-catalyzed borylation have shown remarkable regioselectivity, favoring sterically less hindered positions such as C2 and C7, providing access to substitution patterns not achievable through classical methods. rsc.orgnih.gov This allows for the synthesis of novel pyrene isomers with distinct properties. rsc.orgnih.gov
Transition Metal-Catalyzed Modifications
Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the modification of pyrene. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are widely used to form new carbon-carbon bonds. wikipedia.orgnih.gov These reactions typically involve coupling an organohalide (e.g., bromopyrene) with an organometallic reagent. This strategy is highly versatile for attaching a wide range of substituents, including aryl, vinyl, and alkynyl groups, to the pyrene core. nih.gov
Furthermore, iridium-catalyzed C-H borylation has emerged as a powerful tool. rsc.org This reaction introduces a boronate ester group (like Bpin) onto the pyrene ring, which can then serve as a versatile handle for subsequent cross-coupling reactions or other transformations. rsc.orgnih.govworktribe.comacs.org This two-step sequence of borylation followed by cross-coupling provides a highly flexible and selective route to a vast array of functionalized pyrene derivatives. nih.govacs.org Copper and iron-based catalysts have also been explored for various transformations, including amination and oxidation reactions on the pyrene system. acs.orgnih.gov
An in-depth examination of this compound reveals a compound of significant interest in the development of fluorescent probes and functional organic materials. This article explores the synthetic pathways, green chemistry approaches, and post-synthetic modifications related to this pyrene derivative, providing a focused analysis of its chemical versatility.
Advanced Research Directions and Future Perspectives for 4 Pyren 1 Yl Butanehydrazide
Development of Next-Generation Synthetic Strategies for Enhanced Efficiency and Selectivity
The future of 4-(Pyren-1-yl)butanehydrazide synthesis lies in the development of more efficient and selective methods. Current synthetic approaches, while effective, often face challenges related to yield, purification, and the generation of byproducts. google.comrsc.org Advanced strategies are being explored to overcome these limitations.
Key areas of development include:
Greener Synthetic Routes: A significant push is towards environmentally friendly synthesis. researchgate.netleadingedgeonly.com This involves the use of less toxic solvents, milder reaction conditions, and catalysts that can be recycled. For instance, solid-state melt reactions and the use of green solvents are being investigated to reduce the environmental footprint of pyrene (B120774) derivative synthesis. researchgate.net
Catalyst Innovation: The development of novel catalysts is crucial for improving reaction efficiency and selectivity. This includes exploring metal-free oxidation catalysts to avoid toxic metal waste and the design of catalysts that can direct substitution to specific positions on the pyrene core, a current challenge in direct functionalization methods. rsc.orgleadingedgeonly.com
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including better control over reaction parameters, improved safety, and the potential for higher yields and purity. The application of flow chemistry to the synthesis of pyrene-hydrazide derivatives could streamline their production.
| Synthetic Strategy | Advantages | Challenges |
| Green Chemistry | Reduced environmental impact, use of renewable resources. researchgate.netleadingedgeonly.com | Catalyst stability, reaction kinetics in alternative solvents. |
| Advanced Catalysis | Higher selectivity and yield, potential for novel transformations. rsc.orgleadingedgeonly.com | Catalyst cost and recovery, understanding complex reaction mechanisms. |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability. bruker.com | Initial setup cost, potential for clogging. bruker.com |
Exploration of Advanced Spectroscopic Techniques for In-Situ and Real-Time Monitoring
Understanding the behavior of this compound in various environments and during reactions is key to unlocking its full potential. Advanced spectroscopic techniques are pivotal for in-situ and real-time monitoring, providing dynamic information that is often lost in conventional analysis. chinesechemsoc.orgamericanpharmaceuticalreview.com
Future research will likely focus on:
Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence spectroscopy can provide insights into the excited-state dynamics of pyrene derivatives, which is crucial for applications in sensing and imaging. The long excited-state lifetime of pyrene makes it particularly suitable for time-gated experiments. lumiprobe.com
In-Situ NMR and Raman Spectroscopy: These techniques allow for the direct observation of reaction intermediates and products as they form, offering a deeper understanding of reaction mechanisms and kinetics. bruker.comamericanpharmaceuticalreview.comrsc.orgspectroscopyonline.com This real-time data is invaluable for optimizing synthetic procedures and for studying dynamic processes like self-assembly.
Two-Photon Microscopy: For biological imaging applications, two-photon microscopy offers advantages such as deeper tissue penetration and reduced phototoxicity. nih.gov Exploring the two-photon excitation properties of this compound derivatives is a promising avenue for advanced bioimaging. nih.gov
Design of Multi-Stimuli Responsive Pyrene-Hydrazide Systems for Complex Applications
The ability of pyrene to form excimers and the reactivity of the hydrazide group make this compound an excellent scaffold for creating materials that respond to multiple stimuli. mdpi.comdergipark.org.tr These systems can be designed to undergo changes in their fluorescence or other properties in response to specific triggers like pH, temperature, light, or the presence of specific analytes.
Future design strategies will likely involve:
Integration of Multiple Responsive Units: Combining the pyrene-hydrazide core with other functional groups that are sensitive to different stimuli. For example, incorporating a pH-sensitive moiety could lead to a probe that only becomes fluorescent in a specific pH range and in the presence of a target molecule.
Supramolecular Assemblies: Utilizing non-covalent interactions, such as hydrogen bonding and π-π stacking, to create self-assembling systems that can be reversibly triggered by external stimuli. researchgate.net The solvent environment can significantly influence the self-assembly of pyrene-hydrazide derivatives, leading to different structures like vesicles or fibrils. researchgate.net
Hybrid Materials: Incorporating pyrene-hydrazide derivatives into polymers, nanoparticles, or covalent organic frameworks (COFs) to create advanced materials with tailored responsive properties. nih.govrsc.orgresearchgate.net
| Stimulus | Potential Application |
| pH | Drug delivery, intracellular sensing. |
| Temperature | Thermo-responsive materials, smart coatings. |
| Light | Photocontrolled release systems, optical switches. |
| Analytes | Biosensors, environmental monitoring. mdpi.com |
Integration of this compound into Advanced Biological Systems and In Vivo Studies
The fluorescent properties of pyrene make it an attractive candidate for biological imaging and sensing. nih.govthno.orgresearchgate.net Future research will focus on the seamless integration of this compound derivatives into complex biological systems and conducting in vivo studies.
Key considerations for this integration include:
Biocompatibility: A primary focus will be on designing and synthesizing derivatives with low toxicity and high biocompatibility. thno.orgacs.org This may involve conjugating the pyrene-hydrazide core with biocompatible molecules like polyethylene (B3416737) glycol (PEG) or zwitterions. nih.gov
Targeting Specificity: To be effective for in vivo applications, these probes need to be able to target specific cells, organelles, or biomolecules. This can be achieved by attaching targeting ligands such as antibodies, peptides, or small molecules. nih.gov
In Vivo Imaging: Moving from in vitro cell imaging to in vivo studies in animal models is a critical step. thno.orgresearchgate.net This will require probes with high brightness, photostability, and deep tissue penetration, potentially leveraging near-infrared (NIR) emitting derivatives or two-photon excitation. nih.gov
Application of Machine Learning and Artificial Intelligence for Predictive Design and Property Optimization
Future applications of ML and AI include:
Predictive Modeling: Developing ML models to predict the photophysical properties, toxicity, and other relevant characteristics of novel pyrene-hydrazide derivatives based on their chemical structure. mdpi.com This can help to prioritize which molecules to synthesize and test, saving time and resources.
De Novo Design: Using generative AI models to design new pyrene-hydrazide structures with desired properties. nih.govbohrium.com These models can explore a vast chemical space to identify promising candidates that may not be intuitively obvious.
Reaction Optimization: Applying machine learning algorithms to optimize reaction conditions for the synthesis of pyrene-hydrazide derivatives, leading to higher yields and purity. chinesechemsoc.org
| AI/ML Application | Potential Impact |
| Predictive Modeling | Faster screening of candidate molecules. mdpi.com |
| De Novo Design | Discovery of novel structures with enhanced properties. nih.govbohrium.com |
| Reaction Optimization | More efficient and cost-effective synthesis. chinesechemsoc.org |
Addressing Sustainability and Environmental Considerations in the Synthesis and Application of Pyrene-Hydrazide Derivatives
As with any chemical compound, it is crucial to consider the environmental impact of this compound throughout its lifecycle. Future research will need to address sustainability from synthesis to application and disposal.
Key areas of focus will be:
Life Cycle Assessment: Conducting comprehensive life cycle assessments to understand the environmental footprint of pyrene-hydrazide derivatives, from the sourcing of raw materials to their final fate in the environment.
Biodegradability: Designing and developing derivatives that are biodegradable to prevent their accumulation in the environment.
Eco-friendly Synthesis: As mentioned earlier, a strong emphasis on green chemistry principles during synthesis is essential. researchgate.netleadingedgeonly.com This includes minimizing waste, using renewable feedstocks, and avoiding hazardous reagents and solvents. leadingedgeonly.com
Q & A
Q. What are the standard synthetic routes for preparing 4-(Pyren-1-yl)butanehydrazide, and how are reaction conditions optimized?
The compound is synthesized via condensation of this compound with carbonyl-containing reagents. A typical procedure involves refluxing the hydrazide with D-lactose monohydrate in a MeOH/CHCl₃ (3:1 v/v) mixture at 65°C for 24 hours. Post-reaction, the solvent is evaporated, and the residue is washed with chloroform and water, yielding a white solid with a 65–71% yield. Optimization focuses on solvent ratios, temperature, and reaction duration to maximize purity and yield .
Q. What spectroscopic techniques are employed for structural characterization?
- FT-IR : Confirms the presence of hydrazide (N–H stretch at ~3200 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups.
- NMR : ¹H and ¹³C NMR resolve aromatic protons (pyrene moiety δ 7.5–8.5 ppm) and aliphatic chains (δ 1.5–3.0 ppm).
- HRMS : Validates molecular formula (C₂₀H₁₈N₂O) with experimental mass matching theoretical values (302.37 g/mol). These methods ensure structural fidelity and purity .
Q. What are the key physicochemical properties relevant to handling and storage?
The compound has a melting point of 167–171°C and a boiling point of 588.8°C. Its density is 1.273 g/cm³, and it exhibits low volatility (vapor pressure: 7.67×10⁻¹⁴ mmHg at 25°C). Storage recommendations include desiccated, low-temperature environments to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How does this compound participate in covalent functionalization of carbon nanomaterials, and what performance benefits are observed?
The compound’s hydrazide group reacts with oxidized carbon nano-onions (CNOs) via amidation, creating redox-active interfaces. This functionalization enhances supercapacitor (SC) performance, achieving 89% capacitance retention after 2,000 cycles. The pyrene moiety improves π-π stacking with carbon surfaces, ensuring stability and efficient charge transfer .
Q. What analytical strategies resolve cis-trans isomerism in hydrazide derivatives, and how might this apply to this compound?
Q. What computational methods are suitable for modeling the electronic properties of this compound in material science applications?
Density Functional Theory (DFT) simulations can predict HOMO/LUMO energies, charge distribution, and binding affinities with carbon substrates. Such models guide the design of energy storage materials by correlating electronic structure with redox activity observed in supercapacitors .
Q. How do environmental factors (pH, temperature) influence the stability of hydrazide derivatives during experimental workflows?
While stability data for this specific compound is limited, hydrazides generally degrade under strongly acidic/basic conditions via hydrolysis. Thermal gravimetric analysis (TGA) of this compound shows stability up to ~300°C, suggesting robustness in moderate-temperature applications. Buffered neutral conditions are recommended for long-term storage .
Methodological Considerations
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/chloroform mixtures removes unreacted pyrene precursors and byproducts. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers troubleshoot low yields in hydrazide synthesis?
Common issues include:
- Incomplete hydrazine reaction : Ensure stoichiometric excess of hydrazine hydrate and prolonged reflux.
- Side reactions : Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Purification losses : Optimize solvent polarity during recrystallization. Yields >65% are achievable with rigorous protocol adherence .
Tables
Table 1: Key Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.1–8.3 (pyrene aromatic protons), δ 2.5–3.0 (methylene chain) |
| ¹³C NMR | δ 170.5 (C=O), δ 125–135 (pyrene carbons) |
| FT-IR | 3200 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O) |
Table 2: Performance Metrics in Supercapacitor Applications
| Functionalized Material | Capacitance Retention (%) | Cycles Tested | Reference |
|---|---|---|---|
| CNOs-Pyr | 89 | 2,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
